
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which is involved in various signaling pathways.
Wissenschaftliche Forschungsanwendungen
Photodegradation and Hydrolysis of Substituted Ureas
Substituted ureas, such as those similar in structure to the compound , are analyzed for their environmental stability, particularly in water. Studies have investigated the photodegradation and hydrolysis behaviors of these compounds under various pH conditions, highlighting their potential environmental impacts and stability profiles. For instance, research on substituted urea herbicides and organophosphorous insecticides in water demonstrates their photostability under certain conditions, with implications for their persistence and degradation in aquatic environments (Gatidou & Iatrou, 2011).
Thermal Latent Initiators in Polymerization
N-aryl-N′-pyridyl ureas, which share a functional group similarity with the queried compound, serve as thermal latent initiators for the ring-opening polymerization of epoxides. This application is crucial in the development of materials with specific thermal properties, where the control of polymerization initiation temperature is essential for material processing and performance (Makiuchi, Sudo, & Endo, 2015).
Antimicrobial Evaluation
The antimicrobial potential of urea derivatives, including those with chloro and methoxy substituents, has been explored. Compounds structurally related to the query demonstrate a range of bioactivities, underscoring the potential of such molecules in developing new antimicrobial agents. This includes the synthesis and evaluation of novel imidazole ureas/carboxamides containing specific substituents for their antimicrobial properties (Rani et al., 2014).
Corrosion Inhibition
Research into the corrosion inhibition properties of organic compounds in acidic solutions has included investigations into urea derivatives. Such studies highlight the potential application of these compounds in protecting metals against corrosion, particularly in industries where acid corrosion is a significant issue. The efficacy of these inhibitors is assessed through various techniques, offering insights into their practical applications in materials science (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-19(24,11-14-5-9-17(25-2)10-6-14)13-22-18(23)21-12-15-3-7-16(20)8-4-15/h3-10,24H,11-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHVTXIWQMUXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)
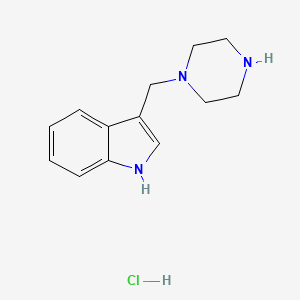
![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)
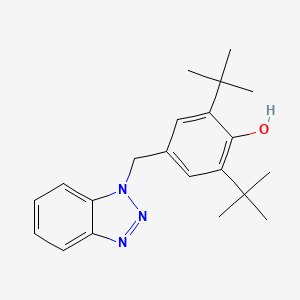
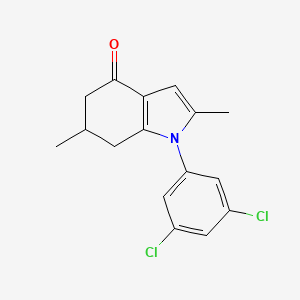
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)
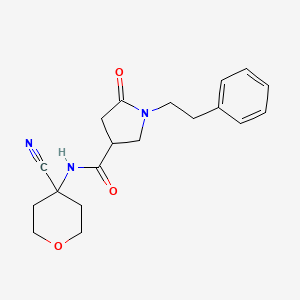
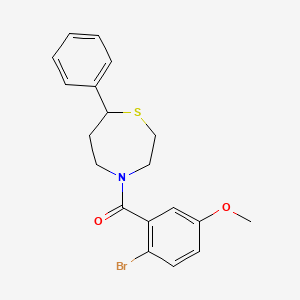
![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)